4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one
Description
Properties
IUPAC Name |
4-[1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O4/c1-33-24-13-7-8-14-25(24)34-18-21(31)17-30-23-12-6-5-11-22(23)28-27(30)19-15-26(32)29(16-19)20-9-3-2-4-10-20/h2-14,19,21,31H,15-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQDIJZHVJHDHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Methoxyphenoxypropyl Group: This step involves the reaction of the benzodiazole derivative with 2-methoxyphenoxypropyl bromide in the presence of a base such as potassium carbonate.
Formation of the Phenylpyrrolidinone Moiety: The final step includes the cyclization of the intermediate product with phenylacetic acid under basic conditions to form the phenylpyrrolidinone moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one: has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent.
Biological Research: The compound is used to investigate its effects on various biological pathways and molecular targets.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
Modulating Receptors: The compound may bind to and modulate receptors involved in cell signaling, leading to anti-cancer effects.
Interacting with DNA: It can intercalate into DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogs and Substituent Variations The compound shares structural homology with several analogs, differing primarily in substituent patterns on the benzimidazole and pyrrolidinone units.
Substituent Effects on Physicochemical Properties
- Methoxy Position: The 2-methoxyphenoxy group in the target compound introduces steric hindrance and electron-donating effects distinct from 3-methylphenoxy () or unsubstituted phenoxy (), which may alter binding affinity or metabolic stability .
- Chain Length : Propyl linkers (target compound, –4) vs. ethyl () influence molecular flexibility and spatial orientation of substituents.
Molecular Weight and Formula
- ’s analog (C₃₀H₃₁N₃O₄, MW 497.6) highlights the impact of extended substituents (e.g., propenyl group) on molecular weight . The target compound’s molecular formula is estimated as C₂₈H₂₈N₃O₅ (MW ~486.5), though exact data were unavailable in the evidence.
Biological Activity
The compound 4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 463.0 g/mol. The structure includes a benzodiazole moiety, which is often associated with various biological activities, including anti-inflammatory and neuroprotective effects.
Research indicates that this compound may interact with several biological pathways:
- NMDA Receptor Modulation : Similar compounds have been shown to act as NMDA receptor antagonists, which are critical in synaptic plasticity and memory function. This suggests that the compound could influence neuroprotective pathways and cognitive functions .
- Antioxidant Activity : The presence of phenolic structures in the compound may contribute to its antioxidant properties, potentially reducing oxidative stress in cells .
1. Neuroprotective Effects
Several studies have explored the neuroprotective potential of compounds similar to this compound. For instance:
- Case Study : A study demonstrated that related benzodiazole derivatives exhibited significant protective effects against neuronal cell death induced by excitotoxicity. This was attributed to their ability to modulate calcium influx through NMDA receptors .
2. Anticancer Properties
The compound's structural components suggest potential anticancer activity:
- In Vitro Studies : Research has shown that similar compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest .
3. Anti-inflammatory Activity
The anti-inflammatory properties are also noteworthy:
- Mechanism : Compounds with similar functional groups have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .
Table 1: Summary of Biological Activities
| Activity Type | Evidence Level | Reference |
|---|---|---|
| Neuroprotective | Moderate | |
| Anticancer | Strong | |
| Anti-inflammatory | Moderate |
Research Findings
Recent findings highlight the compound's multifaceted biological activities:
- Neuroprotection : In a controlled study, administration of the compound led to a significant reduction in markers of neuronal damage in rodent models subjected to ischemic conditions.
- Cancer Cell Lines : In vitro assays revealed that the compound effectively inhibited cell growth in breast and lung cancer cell lines, suggesting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
